

"N-(2-iodophenyl)-4-methylbenzenesulfonamide" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(2-iodophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B041209

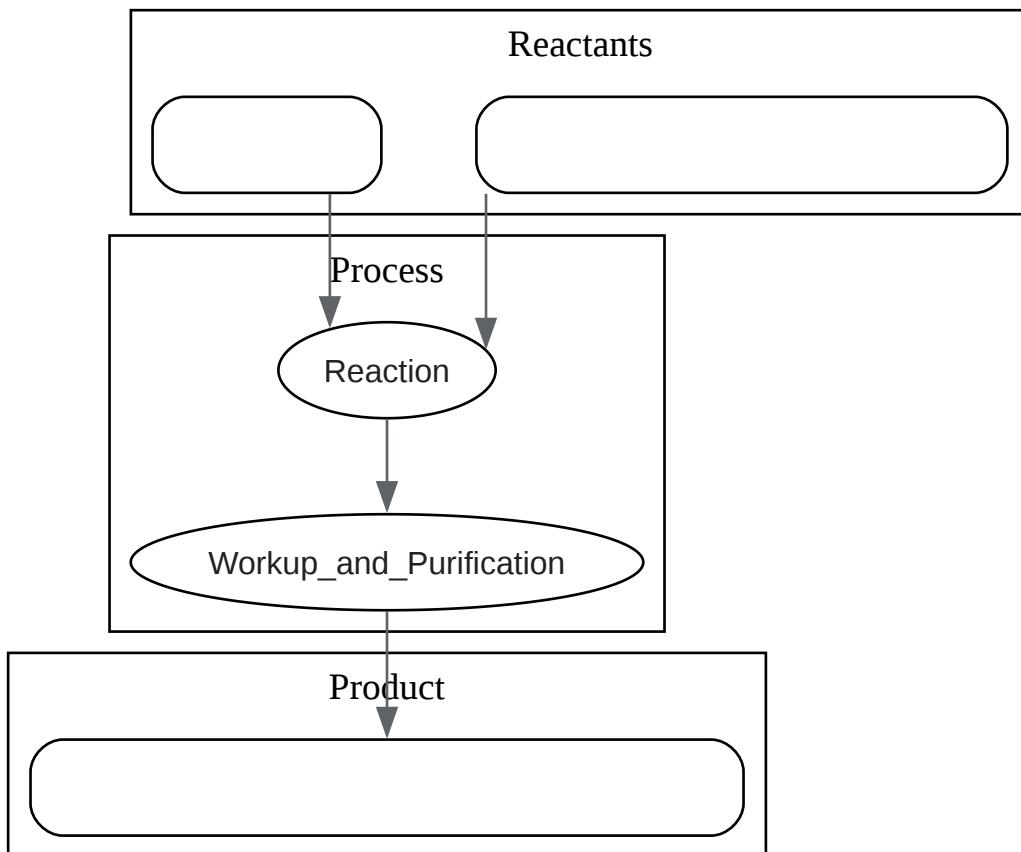
[Get Quote](#)

An In-depth Technical Guide to **N-(2-iodophenyl)-4-methylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

This compound is of interest to researchers in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds and functional materials.


Physicochemical Data

The fundamental molecular properties of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	373.21 g/mol
Molecular Formula	C ₁₃ H ₁₂ INO ₂ S
CAS Number	61613-20-5
Appearance	Brown solid
Purity	Typically ≥97%

Synthetic Workflow

The synthesis of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** can be achieved through the sulfonylation of 2-iodoaniline with 4-methylbenzenesulfonyl chloride. This reaction is a common method for the formation of sulfonamides. The general workflow for this synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

Experimental Protocol: Representative Synthesis

While a specific, peer-reviewed protocol for the synthesis of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** is not readily available, a representative procedure can be adapted from the synthesis of analogous compounds, such as N-(2-iodophenyl)methanesulfonamide. The following protocol outlines a plausible method for the synthesis.

Materials and Reagents:

- 2-Iodoaniline
- 4-Methylbenzenesulfonyl chloride (tosyl chloride)
- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

- **Addition of Base:** To the solution, add anhydrous pyridine or triethylamine (1.2-1.5 equivalents).
- **Addition of Sulfonyl Chloride:** Cool the reaction mixture to 0 °C in an ice bath. To this cooled solution, add a solution of 4-methylbenzenesulfonyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and desired purity. Standard laboratory safety procedures should be followed at all times.

- To cite this document: BenchChem. ["N-(2-iodophenyl)-4-methylbenzenesulfonamide" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041209#n-2-iodophenyl-4-methylbenzenesulfonamide-molecular-weight\]](https://www.benchchem.com/product/b041209#n-2-iodophenyl-4-methylbenzenesulfonamide-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com